T3SS-IN-4
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Overview
Description
T3SS-IN-4 is a compound known for its inhibitory effects on the Type III Secretion System (T3SS) in Gram-negative bacteria. The Type III Secretion System is a complex nanomachine used by many pathogenic bacteria to inject effector proteins into host cells, facilitating infection and immune evasion . This compound has garnered significant attention due to its potential as an anti-virulence agent, offering a novel approach to combating bacterial infections without promoting antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of T3SS-IN-4 involves a multi-step synthetic process. One common method includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and hydrazides.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s inhibitory activity. This may include nitration, halogenation, or alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
T3SS-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the this compound structure, altering its chemical properties and biological activity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their enhanced inhibitory effects on the Type III Secretion System .
Scientific Research Applications
T3SS-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein secretion systems in bacteria.
Biology: Investigated for its role in disrupting bacterial virulence mechanisms, providing insights into host-pathogen interactions.
Medicine: Explored as a potential therapeutic agent to treat bacterial infections without promoting antibiotic resistance.
Industry: Utilized in the development of anti-virulence drugs and as a tool in biotechnology for controlling bacterial infections in various settings .
Mechanism of Action
T3SS-IN-4 exerts its effects by targeting the Type III Secretion System in Gram-negative bacteria. The compound binds to key components of the secretion apparatus, preventing the injection of effector proteins into host cells. This inhibition disrupts the bacteria’s ability to evade the host immune system and establish infection. The molecular targets of this compound include the needle complex and associated regulatory proteins, which are essential for the proper functioning of the Type III Secretion System .
Comparison with Similar Compounds
Similar Compounds
Salicylidene Acylhydrazides: Known for their inhibitory effects on the Type III Secretion System.
Benzyloxy Carbonimidoyl Dicyanide Derivatives: Another class of compounds that target the Type III Secretion System.
ME0054, ME0055, and ME0177: Synthetic derivatives that inhibit the expression of T3SS genes
Uniqueness of T3SS-IN-4
This compound stands out due to its high specificity and potency in inhibiting the Type III Secretion System. Unlike some other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development. Additionally, its unique chemical structure allows for further modifications to enhance its activity and selectivity .
Properties
Molecular Formula |
C16H11FN2 |
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Molecular Weight |
250.27 g/mol |
IUPAC Name |
4-fluoro-5-methylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C16H11FN2/c1-19-15-10(5-4-7-13(15)17)9-12-11-6-2-3-8-14(11)18-16(12)19/h2-9H,1H3 |
InChI Key |
DIJIMGMTWDYYCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C3C1=NC4=CC=CC=C43 |
Origin of Product |
United States |
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